Enhanced Lipophilicity (log P) Relative to the Unsubstituted Parent Benzofuran-2(3H)-one
6-Ethylbenzofuran-2(3H)-one exhibits a computed log P value of 2.30 (Chemsrc) or an XLogP3 of 2.1 (PubChem-derived), representing a substantial increase in lipophilicity compared with the unsubstituted parent benzofuran-2(3H)-one (CAS 553-86-6), whose log P is reported as 1.15–1.35 . This difference of approximately 0.8–1.1 log units corresponds to a roughly 6- to 12-fold greater partition coefficient favoring the organic phase. The higher lipophilicity of the 6-ethyl derivative is attributable to the electron-donating and hydrophobic character of the ethyl substituent, which reduces aqueous solubility and enhances compatibility with non-polar media such as polymer melts, organic solvents, and lipid-rich biological environments .
| Evidence Dimension | Octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | Log P = 2.30 (Chemsrc computed); XLogP3 = 2.1 (PubChem-derived) |
| Comparator Or Baseline | Benzofuran-2(3H)-one (CAS 553-86-6): Log P = 1.15–1.35 (experimental and computed values) |
| Quantified Difference | Δ log P ≈ +0.8 to +1.1 (6- to 12-fold higher organic-phase partitioning) |
| Conditions | Computed log P values from multiple database sources; no single standardized experimental measurement |
Why This Matters
For procurement decisions, the higher log P of 6-ethylbenzofuran-2(3H)-one directly impacts its suitability for non-polar formulation environments—such as polyolefin melt stabilization or organic-solvent-based reaction systems—where the unsubstituted parent compound may exhibit inadequate solubility or phase partitioning.
